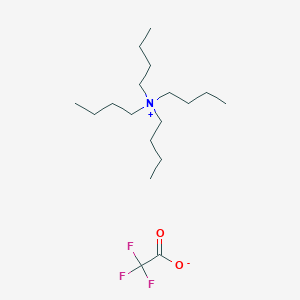













|
REACTION_CXSMILES
|
O=O.[C:3]([OH:11])(=[O:10])[C:4]([CH2:6][C:7]([OH:9])=[O:8])=[CH2:5].C1(C)C=CC=CC=1.C(N(CC)CC)C>CC(OC(N1[C@H](CP(C2C=CC=CC=2)C2C=CC=CC=2)C[C@H](P(C2C=CC=CC=2)C2C=CC=CC=2)C1)=O)(C)C.FC(F)(F)C([O-])=O.C([N+](CCCC)(CCCC)CCCC)CCC.CO>[CH3:5][CH:4]([CH2:6][C:7]([OH:9])=[O:8])[C:3]([OH:11])=[O:10] |f:5.6|
|


|
Name
|
steel
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
|
Name
|
|
|
Quantity
|
2.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
2.02 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
[Rh(COD)2 ]BF4
|
|
Quantity
|
36 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
49 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
|
|
Name
|
|
|
Quantity
|
31.5 mg
|
|
Type
|
catalyst
|
|
Smiles
|
FC(C(=O)[O-])(F)F.C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was carried out at a constant pressure of 6 bar of H2, at 30° C. and with intensive stirring
|
|
Type
|
CUSTOM
|
|
Details
|
After a total hydrogenation time of 3 hours the reaction solution was evaporated
|
|
Duration
|
3 h
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 40 ml of 2N sodium hydroxide solution
|
|
Type
|
WASH
|
|
Details
|
The aqueous phase was washed with toluene
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 3×100 ml of ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined ether phases were dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)O)CC(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.4 g | |
| YIELD: PERCENTYIELD | 92.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |













|
REACTION_CXSMILES
|
O=O.[C:3]([OH:11])(=[O:10])[C:4]([CH2:6][C:7]([OH:9])=[O:8])=[CH2:5].C1(C)C=CC=CC=1.C(N(CC)CC)C>CC(OC(N1[C@H](CP(C2C=CC=CC=2)C2C=CC=CC=2)C[C@H](P(C2C=CC=CC=2)C2C=CC=CC=2)C1)=O)(C)C.FC(F)(F)C([O-])=O.C([N+](CCCC)(CCCC)CCCC)CCC.CO>[CH3:5][CH:4]([CH2:6][C:7]([OH:9])=[O:8])[C:3]([OH:11])=[O:10] |f:5.6|
|


|
Name
|
steel
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
|
Name
|
|
|
Quantity
|
2.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
2.02 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
[Rh(COD)2 ]BF4
|
|
Quantity
|
36 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
49 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
|
|
Name
|
|
|
Quantity
|
31.5 mg
|
|
Type
|
catalyst
|
|
Smiles
|
FC(C(=O)[O-])(F)F.C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was carried out at a constant pressure of 6 bar of H2, at 30° C. and with intensive stirring
|
|
Type
|
CUSTOM
|
|
Details
|
After a total hydrogenation time of 3 hours the reaction solution was evaporated
|
|
Duration
|
3 h
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 40 ml of 2N sodium hydroxide solution
|
|
Type
|
WASH
|
|
Details
|
The aqueous phase was washed with toluene
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 3×100 ml of ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined ether phases were dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)O)CC(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.4 g | |
| YIELD: PERCENTYIELD | 92.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |